4-(Difluoromethoxy)phenyl isocyanate
Overview
Description
4-(Difluoromethoxy)phenyl isocyanate, also known as 1-(difluoromethoxy)-4-isocyanatobenzene, is an organic compound with the molecular formula C8H5F2NO2 and a molecular weight of 185.13 g/mol . This compound contains an isocyanate group attached to a phenyl ring substituted with a difluoromethoxy group. It is used as an organic building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Difluoromethoxy)phenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-(difluoromethoxy)aniline with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows:
Starting Material: 4-(Difluoromethoxy)aniline
Reagent: Phosgene (COCl2) or triphosgene
Solvent: Anhydrous conditions, often using solvents like dichloromethane (DCM)
Temperature: Low temperatures (0-5°C) to control the reaction rate
Reaction Time: Several hours to ensure complete conversion
The reaction yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the toxic nature of phosgene and isocyanates .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)phenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: Can participate in cycloaddition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form ureas.
Alcohols: Reacts with alcohols to form carbamates.
Solvents: Commonly used solvents include dichloromethane (DCM) and tetrahydrofuran (THF).
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
4-(Difluoromethoxy)phenyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for potential use in drug development and as a reagent in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)phenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and readily reacts with nucleophilic species such as amines and alcohols. This reactivity is exploited in various chemical syntheses to form ureas and carbamates .
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Similar structure but lacks the difluoromethoxy group.
3,4-Difluorophenyl isocyanate: Contains two fluorine atoms on the phenyl ring but no methoxy group.
Uniqueness
4-(Difluoromethoxy)phenyl isocyanate is unique due to the presence of both the difluoromethoxy group and the isocyanate group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
1-(difluoromethoxy)-4-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c9-8(10)13-7-3-1-6(2-4-7)11-5-12/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUSNOUGZQJPRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369869 | |
Record name | 4-(Difluoromethoxy)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58417-15-5 | |
Record name | 4-(Difluoromethoxy)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(difluoromethoxy)-4-isocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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